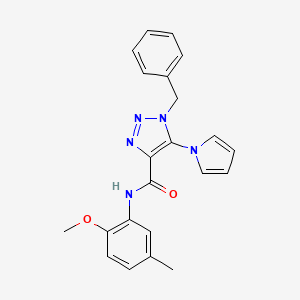

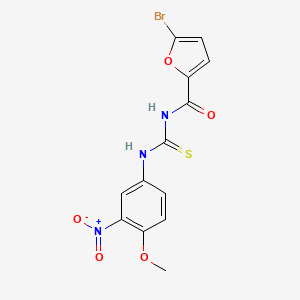

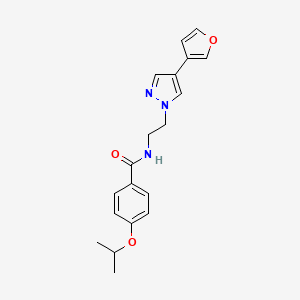

(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a thiophene ring, a cyclopentyl ring, an oxadiazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and their structures were determined by IR, 1H-NMR, and HRMS analysis . Another study reported the synthesis of 1-(3-mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4- triazol-3-yl)thio)ethan-1-one achieved in aceton by condensation reaction of equivalent amounts of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4 .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and HRMS . The presence of different functional groups in the molecule can be confirmed by these techniques.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the reactions of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be evaluated in silico. It was found that all compounds should present good passive oral absorption. All synthesized compounds demonstrated good drug-likeness values .科学的研究の応用

Organic Photovoltaics (OPVs)

Donor molecules with a D-π-A-π-D structure find applications in organic photovoltaics (OPVs). In this context, the compound was synthesized by bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine, followed by Suzuki cross-coupling with carbazoleboronic acid. The resulting compound, 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine , exhibits fluorescence in the near-infrared (NIR) region of the spectrum. This property makes it a promising candidate for use as an active emitting layer in NIR organic light-emitting diodes (OLEDs) and other applications as an IR luminophore .

Thiophene Substitution Chemistry

Thiophene substitution reactions play a crucial role in the synthesis of various organic compounds. Understanding the reactivity of thiophene rings is essential for designing novel molecules. Although specific examples related to our compound are not directly available, the broader field of thiophene substitution chemistry provides insights into potential applications .

Materials for Organic Electronics

Given its π-conjugated structure, the compound may find applications in organic electronics. Researchers can investigate its behavior as a semiconductor material for organic field-effect transistors (OFETs) or organic solar cells (OSCs). Its unique combination of donor (carbazole), acceptor (thiadiazolo), and π-spacer (thiophene) building blocks warrants further exploration .

Nanotechnology

The compound’s π-conjugated system and luminescent properties align with nanotechnology applications. Researchers might explore its use in nanoscale devices, such as nanosensors, nanoprobes, or optoelectronic nanomaterials.

将来の方向性

特性

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-20(21(8-1-2-9-21)17-6-4-11-28-17)24-10-3-5-15(13-24)18-22-23-19(26-18)16-7-12-27-14-16/h4,6-7,11-12,14-15H,1-3,5,8-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKXQNDNBEFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)

![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)